N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its benzyl group, sulfonyl linkage, and isoquinoline moiety. Its unique structure makes it of interest for research in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is the acetylcholinesterase enzyme (AChE) . AChE is a crucial enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition .
Mode of Action
This compound acts as a potent inhibitor of AChE . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . This results in enhanced nerve impulse transmission, which can counteract the cognitive decline associated with conditions like Alzheimer’s disease .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can enhance nerve impulse transmission . This can potentially improve cognitive function and memory, making the compound a potential therapeutic agent for conditions like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide typically involves multiple steps:
Synthesis of 3,4-dihydroisoquinoline: : Starting with a precursor like 2-phenylethylamine, cyclization reactions under acidic conditions can form the isoquinoline core.
Introduction of the Sulfonyl Group: : A sulfonyl chloride reagent, such as benzenesulfonyl chloride, can be reacted with the 3,4-dihydroisoquinoline under basic conditions to introduce the sulfonyl group.
Attachment of the Benzyl Group: : The final step often involves nucleophilic substitution reactions where a benzyl chloride or similar reagent is introduced to attach the benzyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but scaled up with optimized conditions for yield and purity. Automation and continuous flow processes could improve efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: : Can be oxidized to form sulfonic acids or other oxidized derivatives under the influence of strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reduction with agents like lithium aluminum hydride can potentially convert it back to its respective amines and alcohols.
Substitution: : The sulfonyl and benzyl groups make it prone to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic media.
Reduction: : Lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: : Benzyl chloride or similar reagents under basic or acidic conditions.
Major Products
Oxidation Products: : Sulfonic acids and various oxidized intermediates.
Reduction Products: : Amines and alcohols derived from the sulfonyl and benzyl groups.
Substitution Products: : Various substituted derivatives depending on the nucleophile or electrophile involved.
Scientific Research Applications
Chemistry
N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide serves as an intermediate in organic synthesis and as a precursor for more complex chemical entities. Its unique structure allows for diverse derivatizations and functional group transformations.
Biology
In biological studies, this compound can be used to investigate enzyme interactions and cellular pathways due to its structural similarity to natural bioactive molecules.
Medicine
Potential applications in medicinal chemistry include the development of pharmaceuticals targeting specific enzymes or receptors. Its structural features make it a candidate for designing novel drugs with unique pharmacological properties.
Industry
Industrial applications could include its use as a building block in the synthesis of more complex organic materials, such as polymers or specialized chemicals for various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-sulfonylbenzamide: : Similar but lacks the isoquinoline moiety, which may alter its biological activity and chemical reactivity.
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide: : Similar but without the benzyl group, potentially affecting its overall properties and applications.
Uniqueness
N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide's combination of benzyl, sulfonyl, and isoquinoline groups provides a distinct set of properties not present in other related compounds. This uniqueness makes it a versatile compound for diverse scientific research applications.
Hope you find this article helpful!
Properties
IUPAC Name |
N-benzyl-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-23(24-16-18-6-2-1-3-7-18)20-10-12-22(13-11-20)29(27,28)25-15-14-19-8-4-5-9-21(19)17-25/h1-13H,14-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXLMJVSOGTOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.